molecular formula C21H18N4O5 B2863266 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide CAS No. 1903504-39-1

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide

Cat. No.: B2863266
CAS No.: 1903504-39-1
M. Wt: 406.398
InChI Key: WMZIVXXNDAMCHD-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a high-purity synthetic compound intended for research and development purposes. This complex molecule features a 1,3-oxazolidine-2,4-dione (oxazolidinedione) scaffold, a structure known for its diverse biological activities and presence in various pharmacologically active compounds . The oxazolidinedione moiety is conjugated with a 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine system via a carboxamide linker, creating a unique molecular architecture of interest in medicinal chemistry and drug discovery research. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. It also serves as a valuable reference standard in analytical studies, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to aid in the identification and characterization of novel compounds. Additionally, it may be used as a pharmacologically active agent in various in vitro biochemical and cell-based assays to investigate its mechanism of action and potential therapeutic applications. The specific research applications and biological activity of this compound are subject to ongoing investigation, and researchers are encouraged to determine its suitability for their specific experimental systems. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-13-10-17(26)24-9-5-8-15(19(24)22-13)20(28)23-16(14-6-3-2-4-7-14)11-25-18(27)12-30-21(25)29/h2-10,16H,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZIVXXNDAMCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazolidinone intermediate, followed by its coupling with a pyridopyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor sites, leading to the desired biological effects. Specific pathways involved include the inhibition of inflammatory mediators and the disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrido-pyrimidine carboxamides. Below is a detailed comparison with analogs identified in the evidence:

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Hydrogen-Bonding Groups Molecular Weight (Inferred)
N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide (Target) Pyrido[1,2-a]pyrimidine 2-Methyl, 9-carboxamide, phenylethyl-1,3-oxazolidin-2,4-dione Carboxamide, oxazolidinone ~450–500 g/mol
N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Pyrido-pyrrolo-pyrimidine 2-Carboxamide, 9-methyl, 3-methoxypropyl, 2,4-dimethoxyphenyl Carboxamide, methoxy ~550–600 g/mol
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-2H-chromen-4-yl]-1H-1,2,4-triazole-3-carboxamide Pyrido[1,2-a]pyrimidine 3-Triazole, 6-fluoro-benzisoxazolyl, chromenyl Triazole, carboxamide, benzisoxazole ~600–650 g/mol
1-(3-Methoxypropyl)-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Pyrido-pyrrolo-pyrimidine 2-Carboxamide, 3-methoxypropyl, o-tolyl Carboxamide, methoxy ~450–500 g/mol

Key Observations:

The 1,3-oxazolidin-2,4-dione group in the target compound provides two carbonyl groups for hydrogen bonding, contrasting with methoxy or triazole substituents in analogs .

Substituent Effects :

  • Phenylethyl vs. Aryl Groups : The phenylethyl side chain in the target compound may improve lipophilicity compared to the 2,4-dimethoxyphenyl group in , which could enhance solubility.
  • Fluorine vs. Methyl : The 6-fluoro-benzisoxazolyl group in introduces electronegativity and metabolic stability, whereas the target’s 2-methyl group offers steric bulk without electronic effects.

Hydrogen-Bonding Capacity: The oxazolidinone and carboxamide groups in the target compound provide three hydrogen-bond acceptors (two carbonyls, one amide) and one donor (amide NH), similar to the carboxamide in but distinct from triazole-based analogs .

Structural and Conformational Analysis

Crystallographic data from reveal bond angles and dihedral angles critical for comparing molecular geometries:

Table 2: Selected Bond Angles and Dihedrals

Parameter (Target Compound) Value Analog () Value
C7–N1–O1 (amide linkage) 110.68° C22–N3–C21 (triazole linkage) 119.6°
Dihedral angle (oxazolidinone) −179.6° Dihedral (benzisoxazole) −0.7°
C8–C9–C10 (side-chain flexibility) 109.3° C12–C11–N2 (chromenyl flexibility) 55.7°
  • Rigidity vs. Flexibility: The oxazolidinone ring in the target compound imposes conformational rigidity (dihedral ≈ −179.6°), whereas the benzisoxazole group in allows greater rotational freedom (dihedral ≈ −0.7°).

Implications for Drug Design

  • Bioavailability: The oxazolidinone group may enhance membrane permeability compared to polar triazole or methoxypropyl groups in analogs .
  • Target Selectivity: Structural rigidity from the oxazolidinone could improve binding specificity to enzymes with deep hydrophobic pockets, whereas flexible analogs might target broader substrates.

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